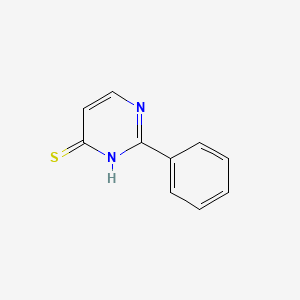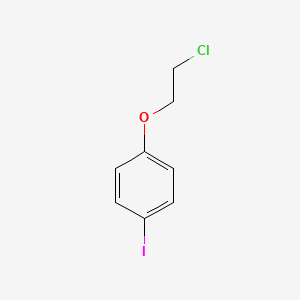
1-(2-Chloroethoxy)-4-iodobenzene
Overview
Description
“1-(2-Chloroethoxy)-4-iodobenzene” is likely an organic compound that contains chlorine, iodine, and benzene ring in its structure . It’s important to note that the properties of this compound could be significantly different from its analogs due to the presence of different functional groups and atoms.
Synthesis Analysis
While specific synthesis methods for “1-(2-Chloroethoxy)-4-iodobenzene” are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions . The exact method would depend on the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of “1-(2-Chloroethoxy)-4-iodobenzene” would likely include a benzene ring with an iodine atom and a 2-chloroethoxy group attached to it . The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving “1-(2-Chloroethoxy)-4-iodobenzene” would depend on the conditions and the reactants present . The chlorine and iodine atoms could potentially undergo substitution reactions, and the benzene ring could participate in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloroethoxy)-4-iodobenzene” such as its melting point, boiling point, solubility, and reactivity would need to be determined experimentally .Scientific Research Applications
Iodobenzene-Catalyzed Reactions
1-(2-Chloroethoxy)-4-iodobenzene is involved in iodobenzene-catalyzed reactions. A study by Moroda and Togo (2008) demonstrates the use of iodobenzene in the cyclization of 2-aryl-N-methoxyethanesulfonamides with M-chloroperoxybenzoic acid, leading to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This process involves the in situ formation of reactive hypervalent iodine [(hydroxy)(tosyloxy)iodo]benzene, which reacts electrophilically at the aromatic ring to produce the desired compounds (Moroda & Togo, 2008).
Ring-Opening Dichlorination
Another application is in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, as studied by Garve et al. (2014). This reaction involves the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, yielding products with chlorine atoms at specific positions, adjacent to donor and acceptor groups. This method is versatile, accommodating various donors and acceptor moieties (Garve et al., 2014).
Antiferromagnetically Coupled Chains
A study by Akpinar et al. (2014) details the co-crystallization of 1,3-bis(4′,4′,5′,5′-tetramethyl-4′,5′-dihydro-1′H-imidazol-2′-yl-1′-oxyl)-5-iodobenzene (IPhIN2) with dichloromethane and water. This results in the organization of radical N–O moieties into antiferromagnetically exchange-coupled 1-D chains. Such molecular organizations have significant implications in materials science and molecular electronics (Akpinar et al., 2014).
Electrocatalytic Sensing Applications
In the field of electrochemical sensing, Ruiz-Córdova et al. (2018) utilized 1-chloro-2,4-dinitrobenzene for a proof-of-concept study. They demonstrated a simple analytical configuration using magnetic molecularly imprinted particles (mag-MIPs) captured by a home-made magneto-sensor for the detection of analytes. This methodology highlights the potential for utilizing related chloroethoxy compounds in advanced sensing technologies (Ruiz-Córdova et al., 2018).
Studies on Molecular Structures
Research by Petrosyan and Reutov (1967) focused on the proton magnetic resonance spectra of iodobenzene and iodobenzene dichloride, providing insights into the distribution of electron density in these compounds. Such studies are crucial in understanding the electronic structure and reactivity of chloroethoxy and iodo-substituted benzene derivatives (Petrosyan & Reutov, 1967).
Conformational Studies
Terzis and Photinos (1992) investigated 4-chloroethoxybenzene in a nematic solvent using dipolar couplings. Their study provided insights into internal rotations about the O‒C(H2) bond, important for understanding molecular conformations and interactions in liquid crystals and related systems (Terzis & Photinos, 1992).
Mechanism of Action
Safety and Hazards
Based on the safety data sheet of a similar compound, “1-(2-Chloroethoxy)-2-methoxyethane”, it can be inferred that “1-(2-Chloroethoxy)-4-iodobenzene” might be harmful if swallowed or in contact with skin . It’s recommended to handle it with appropriate protective equipment and in a well-ventilated area .
Future Directions
The future directions for “1-(2-Chloroethoxy)-4-iodobenzene” would depend on its potential applications. For instance, if it’s found to be a useful intermediate in the synthesis of a valuable product, research might focus on optimizing its synthesis . Alternatively, if it’s found to have interesting reactivity, it might be studied for its potential use in new reactions .
properties
IUPAC Name |
1-(2-chloroethoxy)-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClIO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXZHIYGSVTNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463503 | |
| Record name | 1-(2-chloroethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethoxy)-4-iodobenzene | |
CAS RN |
340771-62-2 | |
| Record name | 1-(2-chloroethoxy)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-methoxyanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B3051411.png)
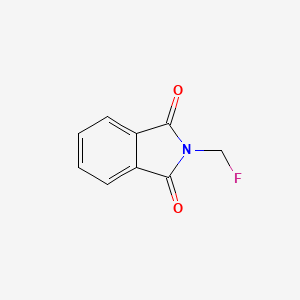

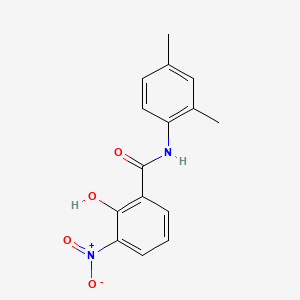
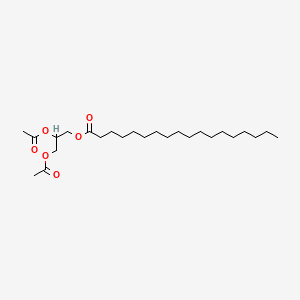

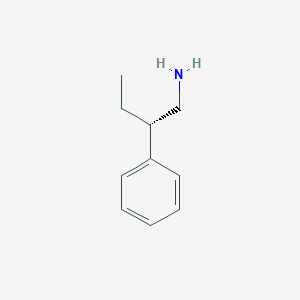
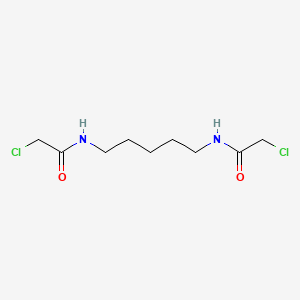
![2-chloro-N-[4-(2-chloro-acetylamino)-butyl]acetamide](/img/structure/B3051424.png)
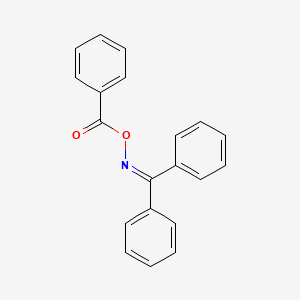
![2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone](/img/structure/B3051427.png)
